1-(4-Chloro-2,6-dimethylphenyl)propan-1-one
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Overview
Description
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is an organic compound with the molecular formula C₁₁H₁₃ClO and a molecular weight of 196.67 g/mol . This compound is characterized by the presence of a chloro group and two methyl groups attached to a phenyl ring, along with a propanone group. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one can be achieved through several methods. One common synthetic route involves the Friedel-Crafts acylation of 4-chloro-2,6-dimethylbenzene with propanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include continuous flow processes and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol, using reagents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction yields alcohols.
Scientific Research Applications
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one is utilized in various scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as the development of new drugs, often involves this compound.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(4-Chloro-2,6-dimethylphenyl)propan-1-one exerts its effects depends on its specific application. In chemical reactions, it acts as a reactant or intermediate, participating in various transformations. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways and cellular processes .
Comparison with Similar Compounds
1-(4-Chloro-2,6-dimethylphenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Chloro-2,6-dimethylphenyl)propan-1-ol: This compound has a hydroxyl group instead of a ketone group, leading to different reactivity and applications.
4’-Chloro-3-(2,6-dimethylphenyl)-2’-fluoropropiophenone:
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
107076-10-8 |
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Molecular Formula |
C11H13ClO |
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-(4-chloro-2,6-dimethylphenyl)propan-1-one |
InChI |
InChI=1S/C11H13ClO/c1-4-10(13)11-7(2)5-9(12)6-8(11)3/h5-6H,4H2,1-3H3 |
InChI Key |
QLBXMVKFULWLOV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1C)Cl)C |
Origin of Product |
United States |
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